molecular formula C20H16N4OS B2742956 1-(benzo[d]thiazol-2-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide CAS No. 1286703-82-9

1-(benzo[d]thiazol-2-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide

Cat. No. B2742956
CAS RN: 1286703-82-9
M. Wt: 360.44
InChI Key: DRUBHSZWRDERFZ-UHFFFAOYSA-N
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Description

1-(benzo[d]thiazol-2-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide is a chemical compound that has been the focus of several scientific studies and research. It is a potential drug candidate that has shown promising results in various applications.

Mechanism of Action

The mechanism of action of 1-(benzo[d]thiazol-2-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of cancer and neurodegenerative disorders. It may also act by reducing inflammation and oxidative stress in the body.
Biochemical and Physiological Effects:
1-(benzo[d]thiazol-2-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and oxidative stress in animal models. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(benzo[d]thiazol-2-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide in lab experiments include its potential as a drug candidate for the treatment of cancer and neurodegenerative disorders. It also has anti-inflammatory and antioxidant properties that make it a potential candidate for the treatment of various diseases. However, the limitations of using this compound in lab experiments include its limited availability and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 1-(benzo[d]thiazol-2-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide. These include further studies to understand its mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential as a drug candidate for the treatment of various diseases. Other future directions include the development of analogs and derivatives of this compound to improve its efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of 1-(benzo[d]thiazol-2-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide involves several steps. The first step involves the synthesis of 2-aminobenzo[d]thiazole and 8-aminoquinoline. The second step involves the condensation of 2-aminobenzo[d]thiazole and 8-aminoquinoline to form 1-(benzo[d]thiazol-2-yl)-N-(quinolin-8-yl)ethan-1-amine. The final step involves the cyclization of 1-(benzo[d]thiazol-2-yl)-N-(quinolin-8-yl)ethan-1-amine to form 1-(benzo[d]thiazol-2-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide.

Scientific Research Applications

1-(benzo[d]thiazol-2-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide has shown promising results in various scientific research applications. It has been studied as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. It has also been studied for its anti-inflammatory and antioxidant properties.

properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-quinolin-8-ylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS/c25-19(22-16-8-3-5-13-6-4-10-21-18(13)16)14-11-24(12-14)20-23-15-7-1-2-9-17(15)26-20/h1-10,14H,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUBHSZWRDERFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzo[d]thiazol-2-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide

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